4-Bromoisoquinolin-6-ol
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Overview
Description
4-Bromoisoquinolin-6-ol is a brominated derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 4th position and a hydroxyl group at the 6th position on the isoquinoline ring. It has the molecular formula C9H6BrNO and a molecular weight of 224.06 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromoisoquinolin-6-ol can be synthesized through several methods. One common approach involves the bromination of isoquinolin-6-ol. The reaction typically employs bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile (MeCN) or dichloromethane (CH2Cl2) .
Industrial Production Methods: Industrial production of this compound often involves the use of palladium-catalyzed reactions. For instance, the halopalladation cyclization of 2-alkynyl benzyl azides in the presence of PdBr2, CuBr2, and LiBr in MeCN has been reported as an efficient method . This method allows for selective bromination and cyclization, yielding high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 4-Bromoisoquinolin-6-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substituted isoquinolines
- Isoquinolinones
- Complex heterocyclic compounds
Scientific Research Applications
4-Bromoisoquinolin-6-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-Bromoisoquinolin-6-ol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in its binding affinity and reactivity. For instance, the hydroxyl group can form hydrogen bonds with target proteins, while the bromine atom can participate in halogen bonding .
Comparison with Similar Compounds
6-Bromoisoquinolin-4-ol: Similar structure but with different substitution pattern.
4-Bromoquinoline: Lacks the hydroxyl group, leading to different chemical properties.
4-Bromoisoquinoline: Similar but without the hydroxyl group.
Uniqueness: 4-Bromoisoquinolin-6-ol is unique due to the presence of both a bromine atom and a hydroxyl group on the isoquinoline ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields .
Properties
IUPAC Name |
4-bromoisoquinolin-6-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-9-5-11-4-6-1-2-7(12)3-8(6)9/h1-5,12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLFJDFXDIXNGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C=C1O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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